molecular formula C12H15NO2 B14037160 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B14037160
M. Wt: 205.25 g/mol
InChI Key: ZMNPWKRLQDPQDV-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopentane ring fused to a phenyl group substituted with an amino (-NH₂) moiety at the meta position. Its molecular formula is C₁₂H₁₃NO₂ (MW: 219.24 g/mol). The compound’s structure combines the rigidity of the cyclopentane ring with the electronic effects of the aromatic amino group, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(3-aminophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7,13H2,(H,14,15)

InChI Key

ZMNPWKRLQDPQDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Glycine Equivalents

An alternative method involves asymmetric synthesis to access stereoisomers of cyclopentane amino acids:

  • The key step is a one-pot bis-alkylation of chiral glycine equivalents mediated by phosphazenic base t-BuP4, which allows the construction of the cyclopentane ring with amino and hydroxy substituents in defined stereochemistry.

  • After alkylation, purification is performed via ion exchange chromatography to isolate the free amino acid derivatives in yields ranging from 38% to 78%.

  • The method is versatile and can be adapted to incorporate different substituents on the cyclopentane ring, including the 3-aminophenyl group, by modifying the alkylation reagents.

This approach is valuable for preparing enantiomerically pure forms of this compound and related derivatives.

Functional Group Transformations and Protection Strategies

  • Protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect amino groups during multi-step synthesis, with deprotection steps using acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine in the final stage.

  • Selective hydrogenation and ring-opening reactions are used to modify substituents on the cyclopentane ring, facilitating the introduction of amino and carboxylic acid groups with controlled stereochemistry.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Cyanide addition to cyclopentanone Sodium cyanide, ammonium chloride, NH3, MeOH 60 °C 45 min Not specified Produces 1-aminocyclopentane carbonitrile
2 Acylation Valeroyl chloride, triethylamine, DCM 5–10 °C 2 hrs + 1 hr RT Not specified Forms N-(1-cyanocyclopentyl)pentanamide
3 Hydrolysis HCl (conc.), acetic acid, water 60 °C 24 hrs ~80% (isolated) Yields 1-(pentanoylamino)cyclopentanecarboxylic acid
4 Bis-alkylation (asymmetric) Chiral glycine equivalents, t-BuP4 base Room temperature Not specified 38–78% Produces stereoisomers of amino cyclopentane acids
5 Protection/Deprotection Boc2O for protection; acid for deprotection Varied Varied High Protects amino groups during synthesis

Research Outcomes and Analysis

  • The method involving cyanide addition and subsequent acylation/hydrolysis is a robust, scalable approach for synthesizing cyclopentane amino acid derivatives, with good yields and straightforward purification steps.

  • Asymmetric synthesis routes enable access to all stereoisomers of 1-amino-3-substituted cyclopentane carboxylic acids, crucial for studying stereochemical effects on biological activity.

  • Protection strategies and selective functional group transformations allow fine-tuning of the molecule’s properties and facilitate further derivatization for pharmaceutical applications.

  • Although direct preparation methods for this compound are less frequently detailed in literature, the above methods provide transferable strategies for its synthesis by adapting the phenyl substituent introduction.

Chemical Reactions Analysis

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the carboxylic acid group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid with similar cyclopentane-carboxylic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-NH₂-phenyl C₁₂H₁₃NO₂ 219.24 Potential pharmacological scaffold; amino group enhances solubility and hydrogen-bonding capacity
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid 3-Br-phenyl C₁₂H₁₃BrO₂ 285.14 Used in radiolabeling and nucleophilic reactions; bromine enhances lipophilicity
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid 3-OH-phenyl C₁₂H₁₄O₃ 206.09 Hydroxyl group improves aqueous solubility; explored in polymer chemistry
1-Phenyl-1-cyclopentanecarboxylic acid Phenyl (no substituent) C₁₂H₁₄O₂ 190.24 Intermediate in antitussive drugs (e.g., carbetapentane); lower polarity due to unsubstituted phenyl
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid CF₃ C₇H₉F₃O₂ 182.14 High electronegativity of CF₃ influences acidity (pKa ~1.5–2.0); used in agrochemicals

Biological Activity

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with an amino group and a carboxylic acid group. Its chemical formula is C12H15NO2C_{12}H_{15}NO_2. The presence of these functional groups is crucial for its interaction with biological systems, influencing both its reactivity and biological activity.

Research indicates that this compound primarily acts through:

  • Enzyme Interaction : The compound can modulate the activity of specific enzymes, potentially acting as an inhibitor or activator in various metabolic pathways.
  • Receptor Binding : It has been shown to interact with neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs), which play a significant role in neurotransmission and neurological functions .

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Neuropharmacological Effects : Its agonistic action on mGluRs suggests potential applications in treating neurological disorders such as depression and anxiety. Studies have shown that it can influence synaptic plasticity and neuroprotection.
  • Analgesic Properties : Research indicates that derivatives of cyclopentane carboxylic acids exhibit analgesic effects by selectively inhibiting voltage-gated sodium channels (NaV 1.7), which are implicated in pain signaling pathways . This suggests that this compound could have similar therapeutic potential.

Study 1: Neuropharmacological Applications

A study investigated the effects of this compound on rat models exhibiting depression-like behaviors. The results indicated significant improvements in behavioral tests, suggesting its potential as an antidepressant agent. The compound's ability to enhance mGluR signaling was identified as a key mechanism underlying these effects .

Study 2: Analgesic Efficacy

In another study focusing on pain modulation, this compound was evaluated for its analgesic properties in transgenic mouse models of inherited erythromelalgia. The compound demonstrated robust analgesic effects, highlighting its potential for managing chronic pain conditions linked to sodium channel dysregulation .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
NeuropharmacologicalAgonist at mGluRsTreatment of depression and anxiety
AnalgesicInhibition of NaV 1.7Pain management
Enzyme ModulationInhibition/activation of enzymesMetabolic disorder treatments

Q & A

Q. What synthetic methodologies are recommended for preparing enantiomerically pure 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid?

The synthesis of enantiomerically pure isomers (e.g., (1R,3S)- or (1S,3R)-3-aminocyclopentanecarboxylic acid) typically involves chiral resolution or asymmetric catalysis. For example:

  • Stepwise synthesis : Use tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization and deprotection. Lithium hydroxide in methanol/water mixtures facilitates hydrolysis of intermediates .
  • Purification : Silica gel column chromatography with hexane/ethyl acetate gradients is effective for isolating intermediates (92% yield reported). Final products are characterized via 1H^1\text{H} NMR, 13C^13\text{C} NMR, and HRMS to confirm optical purity (≥98% ee) .

Q. How should researchers handle discrepancies in reported melting points for stereoisomers of this compound?

Discrepancies in melting points (e.g., (1R,3S)-isomer: 172.1°C vs. (1S,3R)-isomer: 192°C) arise from differences in crystal packing and hydrogen-bonding networks. To resolve such contradictions:

  • Methodological validation : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to standardize measurements.
  • Cross-reference synthesis protocols : Ensure identical purification steps (e.g., recrystallization solvents) to minimize batch variations .

Q. What are the optimal storage conditions for this compound to maintain stability?

  • Storage : Store in airtight containers under inert gas (e.g., argon) at −20°C.
  • Handling : Avoid prolonged exposure to humidity or light, as the compound is hygroscopic and prone to decomposition. Static discharge precautions are critical during transfer .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound, and what analytical techniques are most reliable?

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Retention times for enantiomers should differ by ≥1.5 min.
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of NH2_2 signals for (R)- and (S)-isomers .

Q. What strategies are effective for resolving racemic mixtures of this compound in pharmacological studies?

  • Kinetic resolution : Employ enzymes like lipase B from Candida antarctica to selectively esterify one enantiomer.
  • Diastereomeric salt formation : React the racemate with (+)-dibenzoyl-L-tartaric acid in ethanol; the (1R,3S)-salt precipitates first due to lower solubility .

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions in SAR (e.g., GABA receptor affinity vs. developmental disorder efficacy) require:

  • Conformational analysis : Use X-ray crystallography or DFT calculations to compare active vs. inactive conformers.
  • In vitro assays : Validate target engagement via electrophysiology (e.g., patch-clamp for ion channels) and competitive binding assays with 3H^3\text{H}-ligands .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.
  • Spill management : Absorb leaks with silica gel or acid-neutralizing adsorbents. Decontaminate surfaces with 10% citric acid .

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